4-Methoxy-6-methyl-nicotinonitrile
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Overview
Description
4-Methoxy-6-methyl-nicotinonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-nicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction is usually carried out in ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-methyl-nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst or reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles, or electrophiles under suitable conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-6-methyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .
Comparison with Similar Compounds
Nicotinonitrile: The parent compound with a nitrile group attached to the pyridine ring.
2-Hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile: A derivative with a hydroxy group at the 2-position.
4-Methoxy-6-methyl-α-pyrone: A structurally related compound with different functional groups.
Uniqueness: 4-Methoxy-6-methyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)5-10-6/h3,5H,1-2H3 |
InChI Key |
WDRYLPRQZOTEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)OC |
Origin of Product |
United States |
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